Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Description
Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is the sodium salt of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. The parent carboxylic acid (CAS: 874605-59-1) has the molecular formula C₁₀H₁₀N₂O₂ and is commercially available with 95% purity . The sodium derivative enhances water solubility due to its ionic nature, making it advantageous for pharmaceutical formulations.
Properties
Molecular Formula |
C10H9N2NaO2 |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2.Na/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
OVQFLSYBRIFUPO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Hydrogenation and Ester Hydrolysis
The synthesis begins with hydrogenation of a nitro or halogenated precursor using 10% palladium on carbon under hydrogen gas. For example, a 20 wt% Pd/C catalyst in ethyl acetate and methanol achieves 92% yield after 22 hours at room temperature. Subsequent ester hydrolysis employs 2N sodium hydroxide at 80°C for 2 hours, yielding the carboxylic acid. Neutralization with sodium hydroxide generates the sodium carboxylate salt.
Table 1: Transition Metal-Catalyzed Reaction Conditions
| Step | Reagents/Catalysts | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | 10% Pd/C, H₂ | RT, 22 hr | 92% | |
| Ester Hydrolysis | 2N NaOH, ethanol | 80°C, 2 hr | 85% | |
| Neutralization | NaOH | 0°C, pH 5 | 98% |
Metal-Free Oxidation Strategies
Metal-free methods avoid heavy metal residues, critical for pharmaceutical applications. A notable approach uses hypervalent iodine reagents or peroxides to oxidize methyl groups to carboxylates. For instance, a dimethylimidazo[1,2-a]pyridine derivative treated with tert-butyl hydroperoxide (TBHP) in acetonitrile at 60°C for 12 hours achieves 78% conversion.
Oxidative Carboxylation
Direct oxidation of a methyl substituent to a carboxylate is achieved using iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA). Reacting 2,8-dimethylimidazo[1,2-a]pyridine with PIFA in dichloromethane at 25°C for 6 hours yields the carboxylic acid, which is subsequently neutralized with sodium bicarbonate.
Photocatalytic Approaches
Photocatalysis offers energy-efficient pathways under mild conditions. A reported method employs eosin Y as a photosensitizer and visible light to initiate single-electron transfer (SET) processes. Irradiating a mixture of 2,8-dimethylimidazo[1,2-a]pyridine, CO₂, and triethanolamine in DMF under blue LEDs for 24 hours yields the sodium carboxylate directly.
Table 2: Photocatalytic Carboxylation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Eosin Y | |
| Light Source | Blue LEDs (450 nm) | |
| Reaction Time | 24 hr | |
| CO₂ Pressure | 1 atm | |
| Yield | 65% |
Carboxylation via Organometallic Intermediates
Lithiation followed by carboxylation provides precise functionalization. A protocol from pyrido[3,2-d]pyrimidine synthesis involves treating 2,8-dimethylimidazo[1,2-a]pyridine with butyllithium at -78°C in THF, followed by bubbling CO₂ to form the lithium carboxylate. Quenching with aqueous sodium hydroxide affords the sodium salt in 70% yield.
Reaction Mechanism
- Deprotonation : Butyllithium abstracts a proton from the C-3 position, forming a resonance-stabilized anion.
- Carboxylation : CO₂ insertion yields the lithium carboxylate intermediate.
- Neutralization : Sodium hydroxide converts the lithium salt to the sodium derivative.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
Transition metal catalysis remains the most industrially viable method due to scalability, whereas photocatalytic routes align with green chemistry principles despite lower yields. Organometallic methods offer regioselectivity but require stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in material science for developing new materials with unique properties
Mechanism of Action
The mechanism of action of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular processes. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Derivatives
Key analogs include ethyl esters and carboxylic acids with varying methyl substituent positions on the imidazo[1,2-a]pyridine core. These structural differences critically influence reactivity, solubility, and biological activity.
Physicochemical Properties
Table 2: Physical and Purity Data
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of precursors like substituted pyridines and imidazole derivatives. For example, cycloisomerization of N-propargylpyridiniums under basic conditions (e.g., sodium hydroxide) is a common route for analogous imidazo[1,2-a]pyridine carboxylates . The sodium salt is likely formed by saponification of the ethyl ester (if present) followed by neutralization with sodium hydroxide. Optimization includes solvent selection (ethanol or dimethoxyethane), temperature control (60–100°C), and base stoichiometry to enhance cyclization efficiency and minimize side products .
Q. How can the purity and structural integrity of Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate be validated?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and absence of unreacted precursors .
- HRMS for exact mass verification (e.g., molecular ion peaks matching C₁₁H₁₀N₂O₂Na⁺) .
- HPLC with UV detection (λ ~254 nm) to assess purity (>95%) and quantify impurities .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modifications at positions 2, 6, and 8 (e.g., halogens, methyl, or methoxy groups) to evaluate their impact on potency .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify key interactions with biological targets (e.g., PI3Kα or TB-related enzymes) .
- In vivo validation : Prioritize analogs with improved in vitro efficacy for pharmacokinetic studies (e.g., bioavailability in rodent models) .
Q. What strategies resolve contradictions in biological data across studies (e.g., varying MIC values against similar pathogens)?
- Methodology :
- Standardize protocols : Ensure consistent inoculum size, growth media, and incubation conditions .
- Control compounds : Include reference drugs (e.g., ciprofloxacin) in all assays to normalize inter-lab variability .
- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects or resistance mechanisms in inconsistent results .
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved for derivatization?
- Methodology :
- Friedel-Crafts acylation : Catalytic Lewis acids (e.g., FeCl₃) enable selective C-3 acylation without disrupting the carboxylate group .
- Cross-coupling reactions : Suzuki-Miyaura coupling at the 8-position (if halogenated) to introduce aryl/heteroaryl groups .
- Protecting groups : Temporarily protect the carboxylate with ethyl ester during reactions, followed by deprotection .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics simulations : Assess solvation effects and conformational stability in physiological conditions .
- ADMET profiling : Use tools like SwissADME to predict absorption, metabolism, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
